Molecular Weight Advantage: 221.22 g/mol vs. Bulkier 2-Substituted Analogs for Fragment-Based Screening
N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has a molecular weight of 221.22 g/mol, placing it at the upper boundary of fragment-like space and well within lead-like criteria (≤350 Da for leads, ≤300 Da for fragments) [1]. By contrast, the closely related 4-chlorobenzenesulfonyl analog (CAS 1019101-98-4) has a molecular weight exceeding 400 Da, and the 4-methylbenzamide analog (CAS 1019101-38-2) is approximately 325 Da [2]. The lower molecular weight of the target compound confers superior ligand efficiency potential and compliance with Ro3 fragment screening criteria, which the heavier analogs fail to satisfy.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 221.22 g/mol [1] |
| Comparator Or Baseline | 2-(4-Chlorobenzenesulfonyl) analog: >400 g/mol; 4-Methylbenzamide analog: ~325 g/mol [2] |
| Quantified Difference | Target compound is 100–180+ g/mol lower than bulkier 2-substituted analogs |
| Conditions | Computed molecular weight; PubChem and vendor datasheets |
Why This Matters
For fragment-based screening and lead-generation libraries, lower molecular weight directly correlates with higher probability of fragment elaboration success and compliance with Rule-of-Three, making this compound more suitable than its heavier congeners as an initial hit scaffold.
- [1] PubChem. N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide. Compound Summary, CID 42109178. Molecular Weight: 221.22 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/42109178 View Source
- [2] Kuujia. Comparative molecular weights for N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (~325 g/mol) and 2-(4-chlorobenzenesulfonyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (>400 g/mol). https://www.kuujia.com View Source
